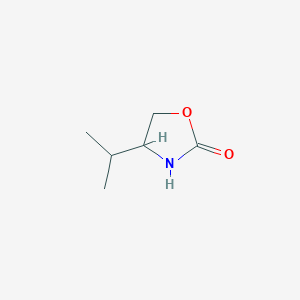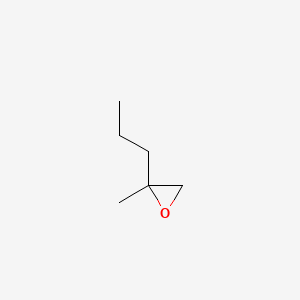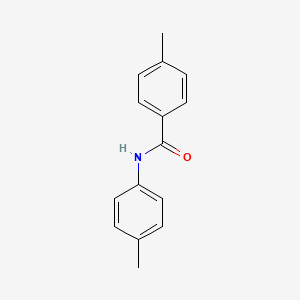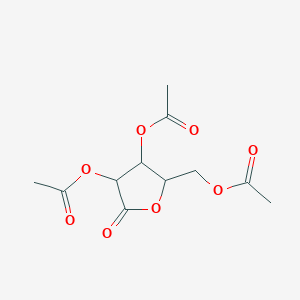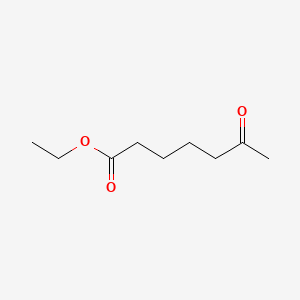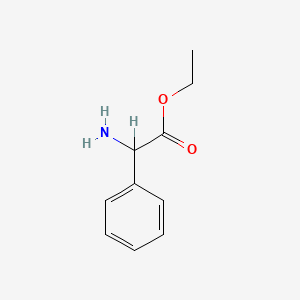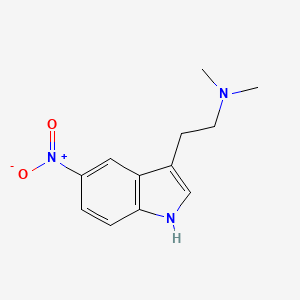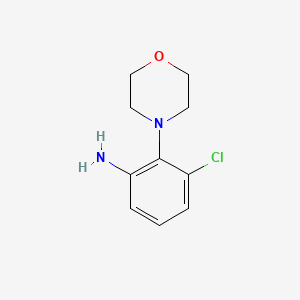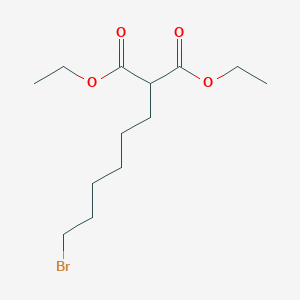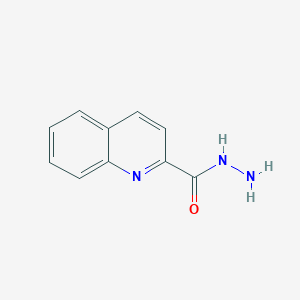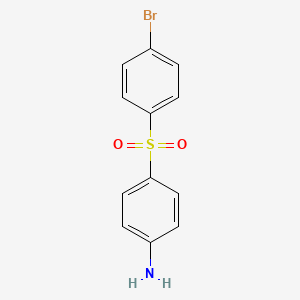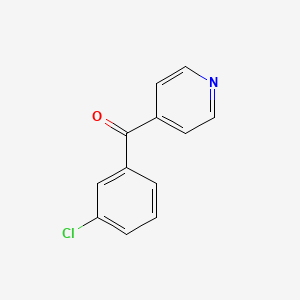
(3-Chlorophenyl)(pyridin-4-YL)methanone
Descripción general
Descripción
“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a chemical compound with the CAS Number: 62246-94-0. It has a molecular weight of 217.65 and its linear formula is C12 H8 Cl N O .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(pyridin-4-YL)methanone” consists of a chlorophenyl group and a pyridin-4-yl group connected by a methanone group .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(pyridin-4-YL)methanone” is a solid at room temperature. .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Biocatalytic Production of Chiral Intermediates
A study focused on the stereoselective reduction of a closely related compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce an important chiral intermediate for the anti-allergic drug Betahistine using Kluyveromyces sp. This process demonstrated high efficiency and yield in an aqueous two-phase system, highlighting the compound's significance in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Molecular Structure and Antimicrobial Activity
Another research explored the structural, spectroscopic, and quantum chemical aspects of a derivative of the compound, demonstrating its potential antimicrobial activity. The study provided insights into the molecule's electronic properties and interaction mechanisms with microbial targets (Sivakumar et al., 2021).
Antiinflammatory and Antibacterial Properties
Synthesis of novel pyrazoline derivatives incorporating (3-Chlorophenyl)(pyridin-4-yl)methanone has shown promising antiinflammatory and antibacterial activities. The study emphasized the compound's role in developing new therapeutic agents, further underlined by molecular docking studies suggesting potential targets for inflammation and bacterial infection (Ravula et al., 2016).
Chemical Synthesis and Material Science Applications
Process Development for NK1-II Inhibitors
Research on the synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a closely related intermediate, has contributed to the development of NK1-II inhibitors. The work showcased efficient synthesis routes and process scalability, essential for pharmaceutical manufacturing (Kopach et al., 2010).
Advanced Oxidation Processes
A study involving the enhanced oxidation of 4-chlorophenol through sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperatures highlighted a novel advanced oxidation process. This research signifies the compound's utility in environmental applications, particularly in water purification and treatment strategies (Zhao et al., 2010).
Propiedades
IUPAC Name |
(3-chlorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDGWGFDQVTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316661 | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(pyridin-4-YL)methanone | |
CAS RN |
62246-94-0 | |
| Record name | 62246-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chlorophenyl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30316661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)
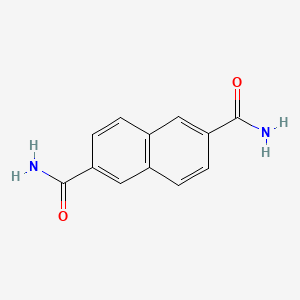
![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)
